

The Biological Activity of Caffeic Acid Derivatives: A Technical Guide

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Compound of Interest		
Compound Name:	Caffeic acid-pYEEIE	
Cat. No.:	B15578327	Get Quote

A Note on **Caffeic acid-pYEEIE**: Information regarding the specific biological activity of **Caffeic acid-pYEEIE** is limited in publicly available scientific literature. It has been identified as a non-phosphopeptide inhibitor that exhibits a potent binding affinity for the GST-Lck-SH2 domain and as a phosphopeptide ligand for the Src SH2 domain, with a reported IC50 value of 42 nM for the latter. Due to the scarcity of comprehensive data on **Caffeic acid-pYEEIE**, this guide will focus on the extensively studied parent compound, Caffeic Acid (CA), and its well-characterized derivative, Caffeic Acid Phenethyl Ester (CAPE), to provide a thorough understanding of the biological activities associated with this class of molecules.

Introduction to Caffeic Acid and its Derivatives

Caffeic acid (3,4-dihydroxycinnamic acid) is a phenolic compound ubiquitously found in plants and a significant component of the human diet through the consumption of fruits, vegetables, coffee, and wine.[1][2] Caffeic acid and its derivatives, such as Caffeic Acid Phenethyl Ester (CAPE), are recognized for their broad spectrum of biological and pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][3] These activities stem from their ability to modulate various cellular signaling pathways. This technical guide provides an in-depth overview of the biological activities of Caffeic Acid and CAPE, with a focus on quantitative data, experimental methodologies, and the elucidation of key signaling pathways.

Quantitative Data on Biological Activities



The biological activities of Caffeic Acid and CAPE have been quantified in numerous studies. The following tables summarize key IC50 values and other quantitative measures of their effects.

Table 1: In Vitro Cytotoxicity of Caffeic Acid (CA) and Caffeic Acid Phenethyl Ester (CAPE) in Cancer Cell

Lines

Compound	Cell Line	Assay	Incubation Time (h)	IC50 Value
Caffeic Acid	MCF-7 (Breast Cancer)	ХТТ	24	>100 μM
Caffeic Acid	MCF-7 (Breast Cancer)	NR	24	>100 μM
Caffeic Acid	MCF-7 (Breast Cancer)	SRB	24	>100 μM
CAPE	MCF-7 (Breast Cancer)	ХТТ	24	50.2 μΜ
CAPE	MCF-7 (Breast Cancer)	NR	24	45.1 μM
CAPE	MCF-7 (Breast Cancer)	SRB	24	48.9 μΜ
CAPE	HEp2 (Laryngeal Carcinoma)	MTT	72	23.8 ± 0.7 μM[4]

Table 2: Anti-inflammatory Activity of Caffeic Acid Derivatives



Compound	Assay	Cell Line	IC50 Value (µM)
Caffeic acid methyl ester	NO Production Inhibition	RAW 264.7	21.0
Caffeic acid ethyl ester	NO Production Inhibition	RAW 264.7	12.0
Caffeic acid butyl ester	NO Production Inhibition	RAW 264.7	8.4
Caffeic acid octyl ester	NO Production Inhibition	RAW 264.7	2.4
Caffeic acid benzyl ester	NO Production Inhibition	RAW 264.7	10.7
CAPE	NO Production Inhibition	RAW 264.7	4.80

Key Signaling Pathways Modulated by Caffeic Acid and CAPE

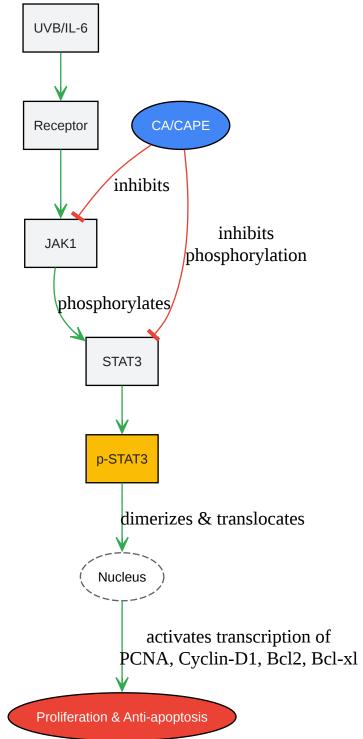
Caffeic acid and CAPE exert their biological effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Inhibition of the JAK-STAT3 Signaling Pathway

Both Caffeic Acid and CAPE have been shown to inhibit the Janus kinase (JAK)-Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which plays a crucial role in cancer cell proliferation and survival.[2][5][6] Inhibition of this pathway leads to the downregulation of anti-apoptotic and proliferative markers.[5]



Inhibition of JAK-STAT3 Signaling by Caffeic Acid/CAPE



Workflow for CAPE Synthesis



Step 1: Acyl Chloride Formation Inhibition of NF-kB Signaling by CAPE Caffeic Acid CAPE Inflammatory Stimuli inhibits Reflux with SOCI2 **IKK** phosphorylates Caffeoyl Chloride ΙκΒα Step 2: Esterification React with Phenethyl Alcohol & Pyridine releases NF-κB (p65/p50) Crude CAPE translocates Step 3: Purification Nucleus Silica Gel Chromatography activates transcription of pro-inflammatory genes Pure CAPE Inflammatory Response

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